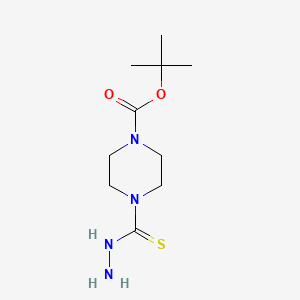

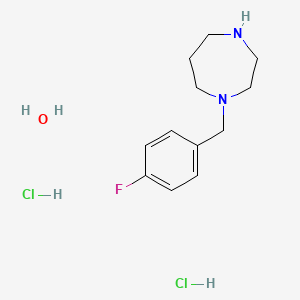

![molecular formula C18H14ClNOS2 B2449877 2-[(4-Chlorophenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone CAS No. 478047-38-0](/img/structure/B2449877.png)

2-[(4-Chlorophenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiazole, or 1,3-thiazole, is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .

Synthesis Analysis

Thiazole compounds can be synthesized through several methods. One common method involves the reaction of α-haloketones with thioamides .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Chemical Reactions Analysis

The aromaticity of the thiazole ring is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .Aplicaciones Científicas De Investigación

Anti-inflammatory Activity

2-[(4-Chlorophenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone and its derivatives have been synthesized and studied for potential anti-inflammatory properties. One such study showed that a derivative, 1-(4-fluorophenyl)-2-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone, exhibited remarkable anti-inflammatory activity in a carrageenan-induced paw edema test on Wistar albino rats, suggesting its potential as an anti-inflammatory agent without the gastric irritation commonly associated with carboxyl groups in the structure (Karande & Rathi, 2017).

Antimicrobial and Antituberculosis Activity

Various derivatives of 2-[(4-Chlorophenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone have been synthesized and tested for in vitro antituberculosis activity. Notably, two compounds from a series of 3-heteroarylthioquinoline derivatives were found to have significant activity against Mycobacterium tuberculosis H37Rv (MTB), with MIC values of 3.2 and 3.5 μM, respectively, without toxic effects on mouse fibroblasts (NIH 3T3) (Chitra et al., 2011).

Molecular Structure and Vibrational Analysis

The molecular structure and vibrational spectra of certain derivatives have been extensively studied. For instance, a computational study explored the structural and electronic properties of a derivative, providing insights into its molecular system, charge distribution, and dipole moment, which can be crucial for understanding its reactivity and interaction with other molecules (Toh et al., 2019).

Anticancer and Antimicrobial Studies

Several studies have analyzed the structural properties, molecular docking, and potential biological activities of certain derivatives. One such study found that specific derivatives exhibited antifungal and antibacterial effects, indicating their potential as antimicrobial agents. Molecular docking was used to identify the interaction of these compounds with different proteins, which could be a step towards understanding their mechanism of action in biological systems (Viji et al., 2020).

Central Nervous System Activity

Certain derivatives have been investigated for their effects on the central nervous system. In one study, compounds exhibited sedative activity and were found to be non-toxic, suggesting their potential for therapeutic use in the treatment or management of CNS-related conditions (Author unknown, 2022).

Direcciones Futuras

Propiedades

IUPAC Name |

2-(4-chlorophenyl)sulfanyl-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNOS2/c1-12-17(23-18(20-12)13-5-3-2-4-6-13)16(21)11-22-15-9-7-14(19)8-10-15/h2-10H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHDRERHAUSRLEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)CSC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Chlorophenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

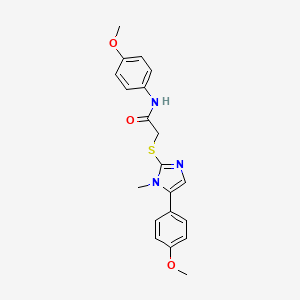

![N-(4-butylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2449794.png)

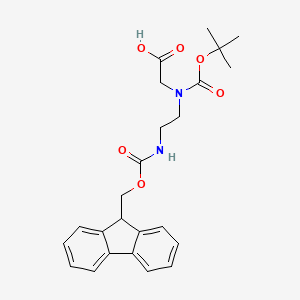

![2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2449795.png)

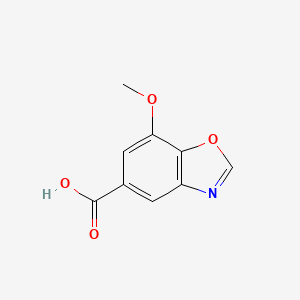

![2-((2-Chloro-4-fluorobenzyl)(3-methoxyphenyl)amino)-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazole 5,5-dioxide](/img/structure/B2449796.png)

![3-[(2-Azepan-1-yl-2-oxoethyl)thio]-6-(2-furyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2449799.png)

![(Z)-3,3'-diisopropyl-2H,2'H-[5,5'-bithiazolylidene]-2,2',4,4'(3H,3'H)-tetraone](/img/structure/B2449800.png)

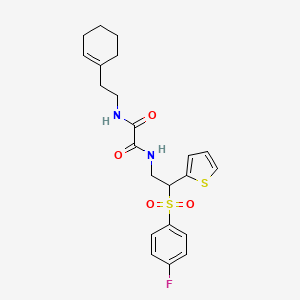

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-chloro-2-methylbenzenesulfonamide](/img/structure/B2449802.png)

![3-chloro-2-[2-(2-propynylsulfanyl)-1H-imidazol-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2449806.png)

![2-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]-N~1~-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2449815.png)